N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core, a carboxamide group, and a 2,5-dichlorophenyl substituent. The oxathiine ring is a six-membered structure containing one oxygen and one sulfur atom, partially saturated to enhance conformational stability. The carboxamide moiety (-CONH-) provides hydrogen-bonding capacity, while the 2,5-dichlorophenyl group introduces steric bulk and hydrophobic character.
Properties
Molecular Formula |
C17H13Cl2NO2S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-12-6-7-13(19)14(10-12)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21) |
InChI Key |
LVCASZSJRURHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of imines . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This interaction can disrupt cellular respiration and energy production, leading to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Core Heterocycle and Electronic Properties
- Target Compound : The dihydro-oxathiine ring (O and S atoms) offers moderate electron-richness due to the lone pairs on oxygen and sulfur. Partial saturation reduces ring strain compared to fully aromatic systems.
- The nitrogen atom enhances hydrogen-bond acceptor capacity.
Substituent Effects
- Chlorophenyl Groups: The 2,5-dichlorophenyl group in the target compound creates a symmetrical substitution pattern, favoring hydrophobic interactions and steric hindrance.
- Trifluoromethyl/Trifluoromethoxy Groups : Present in patent compounds, these substituents enhance metabolic stability and lipophilicity compared to chlorine .
Functional Group Analysis
- Carboxamide vs. Urea/Acetamide: The carboxamide group (-CONH-) in the target compound can act as both hydrogen-bond donor (N-H) and acceptor (C=O), enabling diverse intermolecular interactions.
Hypothetical Physicochemical Properties (Illustrative Table)
*Predicted using fragment-based methods; experimental validation required.
Research Implications and Limitations
- Hydrogen-Bonding Patterns : The target compound’s carboxamide group may form more extensive hydrogen-bond networks than urea or acetamide derivatives, as suggested by graph-set analysis methodologies . Such interactions could influence crystal packing or target binding.
- Structural Rigidity : The benzothiazole derivatives’ planar aromatic cores may enhance stacking interactions in biological systems, whereas the dihydro-oxathiine’s flexibility could improve bioavailability.
- Data Gaps: No direct experimental data (e.g., crystallographic studies using SHELX or bioactivity assays) are available for the target compound. Further studies are needed to validate its properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2,5-dichloroaniline with a suitably functionalized oxathiine precursor (e.g., via carbodiimide-mediated coupling).
- Step 2 : Cyclization under acidic or basic conditions to form the 5,6-dihydro-1,4-oxathiine ring.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
- Characterization : Confirm structure using /-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SHELX refinement recommended for crystallographic analysis) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Key Techniques :
- NMR Spectroscopy : /-NMR for backbone assignment; - COSY and HSQC for connectivity.
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement (e.g., handling twinning or high thermal motion) .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular formula.
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian with B3LYP/6-31G* basis set).
Q. What physicochemical properties are critical for solubility and stability studies?
- Key Parameters (hypothetical based on structural analogs):
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (calculated via XLogP3) |
| Polar Surface Area (PSA) | ~70.7 Ų |
| Hydrogen Bond Donors/Acceptors | 2/3 |
- Implications : High PSA suggests moderate aqueous solubility; logP indicates lipophilicity, requiring DMSO or THF for dissolution. Stability assays (pH 3–9, 25–60°C) recommended to assess degradation pathways.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., HATU vs. EDCI).
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization or hydrolysis intermediates).
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.
Q. How to resolve discrepancies between computational and experimental molecular geometry?
- Case Example : DFT-predicted bond lengths deviate from XRD data by >0.05 Å.
- Troubleshooting :
- Computational Adjustments : Include solvent effects (PCM model) or use higher-level basis sets (cc-pVTZ).
- Experimental Reassessment : Check for crystal disorder or thermal motion in XRD data using SHELXL’s ADPS restraints .
- Validation : Compare multiple crystal structures (if available) to assess conformational flexibility.
Q. What strategies are effective for analyzing the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with target protein PDB files; prioritize docking poses with hydrogen bonding to the dichlorophenyl moiety.
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.
- Experimental Validation : Surface Plasmon Resonance (SPR) for binding affinity (); correlate with IC from enzyme inhibition assays.
- Data Contradictions : If SPR shows weak binding but bioactivity is high, investigate off-target effects or allosteric modulation.
Q. How to address contradictory toxicity data in in vitro vs. in vivo models?
- Case Example : In vitro cytotoxicity (IC = 10 µM) vs. in vivo LD > 500 mg/kg.
- Analysis :
- Metabolic Stability : Test hepatic microsome clearance to assess rapid metabolism in vivo.
- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction; high binding may reduce in vivo efficacy.
- Species-Specific Differences : Compare murine vs. human CYP450 isoforms using recombinant enzyme assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
